molecular formula C29H18F2O B12854544 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one CAS No. 22818-67-3

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one

Cat. No.: B12854544
CAS No.: 22818-67-3
M. Wt: 420.4 g/mol
InChI Key: NFAWCRKNAGTMLX-UHFFFAOYSA-N
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Description

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is a complex organic compound characterized by its unique structure, which includes two fluorophenyl groups and two phenyl groups attached to a cyclopentadienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one typically involves the reaction of 4-fluorobenzaldehyde with benzil in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired cyclopentadienone derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, or hydroxylated cyclopentadienones .

Scientific Research Applications

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one exerts its effects is primarily through interactions with biological macromolecules. The compound can bind to specific enzymes or receptors, modulating their activity. The presence of fluorine atoms enhances its lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(4-fluorophenyl)-3,5-diphenyl-2,4-cyclopentadien-1-one is unique due to its cyclopentadienone core, which imparts distinct chemical and physical properties. This structure allows for diverse chemical modifications and applications, setting it apart from simpler fluorophenyl derivatives .

Properties

CAS No.

22818-67-3

Molecular Formula

C29H18F2O

Molecular Weight

420.4 g/mol

IUPAC Name

2,4-bis(4-fluorophenyl)-3,5-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C29H18F2O/c30-23-15-11-21(12-16-23)26-25(19-7-3-1-4-8-19)28(22-13-17-24(31)18-14-22)29(32)27(26)20-9-5-2-6-10-20/h1-18H

InChI Key

NFAWCRKNAGTMLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=C(C=C3)F)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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